Cas no 2010-15-3 (3-phenyl-2-sulfanylideneimidazolidin-4-one)
3-phenyl-2-sulfanylideneimidazolidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 4-Imidazolidinone,3-phenyl-2-thioxo-
- Phenylthiohydantoin-glycine
- 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- PTH-GLYCINE
- (E)-2-cyano-3-(4-fluorophenyl)prop-2-enethioamide
- 1-phenyl-2-thiohydantoin
- 3-(phenyl)-2-thioxo-4-imidazolidinone
- 3-PHE
- 3-phenyl-2-thioguidanthion
- 3-phenyl-2-thio-hydantoi
- 3-Phenyl-2-thiohydantoin
- 3-PHENYL-2-THIOXO-4-IMIDAZOLIDINONE
- 3-phenyl-2-thioxoimidazolidin-4-one
- 3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one
- glycine,3-phenyl-2-thiohydantoin
- phenylthiohydantoin
- PHENYLTHIOHYDANTOIN-DL-GLYCINE
- PTH-DL-GLYCINE
- Phenylthiohydantoin glycine
- 4-Imidazolidinone, 3-phenyl-2-thioxo-
- Hydantoin, 3-phenyl-2-thio-
- Glycine, 3-phenyl-2-thiohydantoin
- 3-phenyl-2-sulfanylideneimidazolidin-4-one
- 1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
- 3-phenyl-2-thioxo-1,3
- 3-phenyl-2-thioxo-1,3-diazolidin-4-one
- ZZRIQDWDJVLELF-UHFFFAOYSA-N
- SCHEMBL2489614
- 2010-15-3
- MFCD00027413
- NCGC00174688-01
- AKOS000305466
- CHEMBL201185
- CAA01015
- DTXSID20879730
- HMS1649E20
- A814244
- Phenylthiohydantoin-glycine, 98%
- SR-01000410650-1
- HMS1537G07
- AE-534/30091006
- NS00046296
- EN300-12518
- 3-Phenyl-2-thioxo-imidazolidin-4-one
- 3-phenyl-2-sulfanylidene-4-imidazolidinone
- P0376
- TimTec1_001195
- W13699
- 12M-008
- SR-01000410650
- Z56799664
- CS-0116944
- BRN 0152535
- ethylbenzofurazan-5-carboxylate
- 2-mercapto-3-phenyl-3,5-dihydro-imidazol-4-one
- AKOS000369745
- EINECS 217-927-3
- FT-0633975
- F0165-0164
- 3-phenyl-2-sulfanylidene-imidazolidin-4-one
- J-509767
- STK973122
- DB-045088
- 3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
- DTXCID401017737
- 5-24-05-00245 (Beilstein Handbook Reference)
- STK398317
-
- MDL: MFCD00027413
- Inchi: 1S/C9H8N2OS/c12-8-6-10-9(13)11(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)
- InChI Key: ZZRIQDWDJVLELF-UHFFFAOYSA-N
- SMILES: S=C1NCC(N1C1C=CC=CC=1)=O
- BRN: 0152535
Computed Properties
- Exact Mass: 192.03600
- Monoisotopic Mass: 192.036
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 64.4
- Surface Charge: 0
- Tautomer Count: 4
Experimental Properties
- Color/Form: Not determined
- Density: 1.39
- Boiling Point: 292.1°Cat760mmHg
- Flash Point: 130.5°C
- Refractive Index: 1.684
- PSA: 64.43000
- LogP: 1.30150
- Solubility: Not determined
3-phenyl-2-sulfanylideneimidazolidin-4-one Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H301
- Warning Statement: P264-P270-P301+P310+P330-P405-P501
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 23/24/25
- Safety Instruction: S36/37/39-S45
- RTECS:MU4025000
-
Hazardous Material Identification:
- Storage Condition:−20°C
- HazardClass:6.1(b)
- PackingGroup:III
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R23/24/25
3-phenyl-2-sulfanylideneimidazolidin-4-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-phenyl-2-sulfanylideneimidazolidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0376-1G |
Phenylthiohydantoin-glycine |
2010-15-3 | >98.0%(HPLC) | 1g |
¥1795.00 | 2023-09-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160406-5g |
3-phenyl-2-sulfanylideneimidazolidin-4-one |
2010-15-3 | >98.0%(HPLC) | 5g |
¥3320.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160406-1g |
3-phenyl-2-sulfanylideneimidazolidin-4-one |
2010-15-3 | >98.0%(HPLC) | 1g |
¥1024.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160406-250mg |
3-phenyl-2-sulfanylideneimidazolidin-4-one |
2010-15-3 | >98.0%(HPLC) | 250mg |
¥320.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160406-100mg |
3-phenyl-2-sulfanylideneimidazolidin-4-one |
2010-15-3 | >98.0%(HPLC) | 100mg |
¥185.90 | 2023-09-01 | |
| TRC | B481508-1mg |
1-Phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one |
2010-15-3 | 1mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B481508-2mg |
1-Phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one |
2010-15-3 | 2mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B481508-10mg |
1-Phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one |
2010-15-3 | 10mg |
$ 80.00 | 2022-06-07 | ||
| abcr | AB140824-100 mg |
Phenylthiohydantoin-glycine, 98%; . |
2010-15-3 | 98% | 100mg |
€79.80 | 2023-06-24 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0376-100MG |
Phenylthiohydantoin-glycine |
2010-15-3 | >98.0%(HPLC) | 100mg |
¥235.00 | 2023-09-07 |
3-phenyl-2-sulfanylideneimidazolidin-4-one Related Literature
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A. J. Pepino,W. J. Peláez,M. S. Faillace,N. M. Ceballos,E. L. Moyano,G. A. Argüello RSC Adv. 2014 4 60092
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A. J. Pepino,M. A. Burgos Paci,W. J. Peláez,G. A. Argüello Phys. Chem. Chem. Phys. 2015 17 12927
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A. G. Iriarte,W. J. Peláez,F. Fül?p,G. A. Argüello RSC Adv. 2015 5 43345
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4. Thermoresponsive-polymer-based materials for temperature-modulated bioanalysis and bioseparationsKenichi Nagase,Teruo Okano J. Mater. Chem. B 2016 4 6381
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Steven A. Cohen Analyst 2012 137 1991
Additional information on 3-phenyl-2-sulfanylideneimidazolidin-4-one
3-Phenyl-2-Sulfanylideneimidazolidin-4-One: A Comprehensive Overview
3-Phenyl-2-sulfanylideneimidazolidin-4-one, also known by its CAS number 2010-15-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of imidazolidinones, which are widely studied due to their diverse biological activities and potential applications in drug design. The structure of 3-phenyl-2-sulfanylideneimidazolidin-4-one consists of a five-membered imidazolidinone ring with a phenyl group at the 3-position and a sulfinylidene group at the 2-position, contributing to its unique chemical properties.
The synthesis of 3-phenyl-2-sulfanylideneimidazolidin-4-one has been explored through various methods, including condensation reactions and cyclization processes. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity, making it more accessible for research and industrial applications. For instance, researchers have employed microwave-assisted synthesis to accelerate the reaction process, demonstrating the feasibility of producing this compound under mild conditions.
In terms of biological activity, 3-phenyl-2-sulfanylideneimidazolidin-4-one has shown promising results in anti-inflammatory and antioxidant assays. Its ability to inhibit inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) suggests potential applications in the development of anti-inflammatory drugs. Furthermore, the compound exhibits significant antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.
The pharmacokinetic profile of 3-phenyl-2-sulfanylideneimidazolidin-4-one has also been investigated, revealing moderate bioavailability and acceptable metabolic stability. These findings are crucial for its potential use as a therapeutic agent, as they indicate that the compound can be effectively absorbed and retained in the body without rapid degradation.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on 3-phenyl-2-sulfanylideneimidazolidin-4-one. These studies have provided insights into its binding interactions with various protein targets, such as kinases and proteases. The results suggest that the compound has a high affinity for these targets, further supporting its potential as a lead compound in drug discovery.
In addition to its pharmacological applications, 3-phenyl-2-sulfanylideneimidazolidin-4-one has also been explored for its role in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its ability to act as a semiconductor material, demonstrating promising results in preliminary experiments.
The environmental impact of 3-phenyl-2-sulfanylideneimidazolidin
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